8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is characterized by its quinoline core structure, which is substituted with hydroxy and carboxylic acid functional groups, as well as methyl groups at the 5 and 7 positions .
Preparation Methods
The synthesis of 8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the quinoline core, followed by functional group modifications to introduce the hydroxy and carboxylic acid groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially converting the carboxylic acid to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-5,7-dimethylquinoline-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of target proteins . These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
8-hydroxy-5,7-dimethylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-5-7(2)11(14)10-8(6)3-4-9(13-10)12(15)16/h3-5,14H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQUASTWMINBKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC(=N2)C(=O)O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.